molecular formula C14H18N2O B6897676 Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone

Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone

Cat. No.: B6897676
M. Wt: 230.31 g/mol
InChI Key: CMZUTRCTMGHXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone is a complex organic compound that features a cyclohexyl group attached to a 2,3-dihydropyrrolo[3,2-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural uniqueness, which makes it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is to start with the cyclohexylamine, which undergoes a series of reactions including cyclization and functional group transformations to form the desired pyrrolo[3,2-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its cyclohexyl group and the pyrrolo[3,2-c]pyridine core make it a versatile scaffold for drug development, offering opportunities for the design of novel therapeutic agents .

Properties

IUPAC Name

cyclohexyl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-14(11-4-2-1-3-5-11)16-9-7-12-10-15-8-6-13(12)16/h6,8,10-11H,1-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZUTRCTMGHXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.